molecular formula C17H19N3O3S2 B2548433 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone CAS No. 727689-71-6

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

Cat. No.: B2548433
CAS No.: 727689-71-6
M. Wt: 377.48
InChI Key: GQBVKTQACSFXRU-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a thioether-linked ethanone moiety. The ethanone group is further substituted with an azepane (a seven-membered saturated amine ring).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c21-16(19-8-3-1-2-4-9-19)12-25-17-18-15(11-24-17)13-6-5-7-14(10-13)20(22)23/h5-7,10-11H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVKTQACSFXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone, with a CAS number of 727689-71-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an azepane ring and a thiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone can be represented as follows:

C17H19N3O3S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}_{2}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiazole and azepane components may facilitate binding to enzymes or receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
  • Antioxidant Properties : The nitrophenyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.

Biological Activities

Research indicates that 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone exhibits several biological activities:

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structures show promising anticancer effects. For instance, derivatives of thiazolidinones have been reported to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds have been noted as low as 1.27 µM against breast cancer cell lines (MCF-7) .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other thiazole derivatives known for inhibiting COX enzymes. Inhibition assays have shown that modifications at specific positions can enhance anti-inflammatory efficacy .

3. Antioxidant Activity

The presence of the nitrophenyl group is hypothesized to augment the compound's antioxidant properties, potentially reducing oxidative stress in biological systems .

Case Studies

Several studies have explored the biological activities of thiazole derivatives closely related to the target compound:

StudyCompoundActivityResult
Carraro Junior et al. (2021)Thiazolidinone DerivativesAntioxidantEC50 values ranged from 0.565 mM to 0.708 mM for lipid peroxidation inhibition
Verma et al. (2020)Thiazolidinone DerivativesAnticancerIC50 values of 1.27 µM, inducing apoptosis in MCF-7 cells
Aziz et al. (2021)Quinazolinone-Thiazolidinone HybridsAnticancerEffective against MCF-7 and A549 cell lines with significant EGFR inhibitory activity

Comparison with Similar Compounds

Key Observations :

  • The 3-nitrophenyl-thiazole motif is conserved in several bioactive compounds, suggesting a role in π-π stacking or electron-deficient interactions .

Comparison :

  • The target compound likely follows analogous synthetic routes, substituting azepane for other amines (e.g., piperazine in ).
  • The presence of the nitro group may necessitate controlled reaction conditions to avoid reduction or side reactions.

Pharmacological Activity

Anticancer Activity

  • Piperazine-Benzothiazole Derivatives (5i–5l) : Exhibited anticancer activity with molecular weights ranging from 490–593 g/mol. Compound 5j (MW 507.10) showed C, H, N percentages aligning closely with theoretical values (54.42%, 4.17%, 19.31%) .

Inference : The azepane moiety may enhance solubility or receptor binding compared to piperazine, but this requires experimental validation.

Antimalarial Activity

  • Indolyl-3-ethanone-α-thioethers: Compounds with nitroaryl-thioether linkages (e.g., pIC50 = 8.21 for 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) outperformed chloroquine .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) 1-(Benzo[d]thiazol-2-yl)-piperazine Derivatives Indolyl-3-ethanone-α-thioethers
Molecular Weight ~450–500 g/mol (estimated) 490–593 g/mol 400–500 g/mol
Elemental Analysis Expected C: ~55–60%, N: ~15–20% C: 54–61%, N: 19–22% C: ~50–55%, N: ~15–20%
1H-NMR δ ~2.8–3.5 (azepane CH2), 7–8.5 (Ar) δ 2.5–3.5 (piperazine CH2), 7–8.5 (Ar) δ 7–9 (indole/Ar), 4.5–5.0 (thioether CH2)

Notes:

  • The azepane’s seven-membered ring may result in distinct NMR splitting patterns compared to six-membered piperazine .
  • EI-MS data for analogs (e.g., m/z 507.10 for 5j ) provide benchmarks for verifying the target compound’s molecular ion.

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